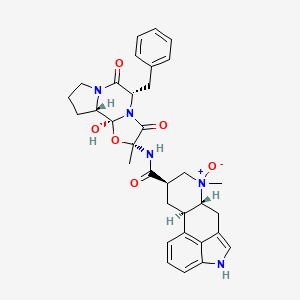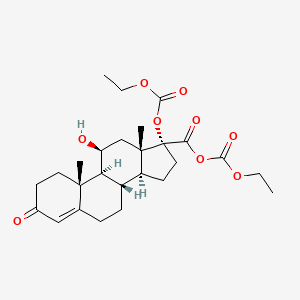![molecular formula C17H17F2N3O6 B13404540 benzyl N-[1-[3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]carbamate](/img/structure/B13404540.png)
benzyl N-[1-[3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Carboxybenzyl Gemcitabine is a derivative of gemcitabine, a well-known nucleoside analog used in chemotherapy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
This process often requires specific reagents and conditions to ensure the successful attachment of the carboxybenzyl group without affecting the integrity of the gemcitabine molecule .
Industrial Production Methods
Industrial production methods for N-Carboxybenzyl Gemcitabine are designed to maximize yield and purity while minimizing production costs. These methods often involve large-scale synthesis using optimized reaction conditions and purification techniques to ensure the final product meets pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions
N-Carboxybenzyl Gemcitabine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, which can modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can produce a variety of modified compounds with different therapeutic potentials .
Wissenschaftliche Forschungsanwendungen
N-Carboxybenzyl Gemcitabine has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a model compound to study nucleoside analogs and their chemical properties.
Biology: Researchers use it to investigate the mechanisms of nucleoside analogs in cellular processes.
Medicine: Its primary application is in cancer research, where it is studied for its potential to inhibit cancer cell proliferation.
Industry: It is used in the development of new pharmaceuticals and therapeutic agents.
Wirkmechanismus
N-Carboxybenzyl Gemcitabine exerts its effects by interfering with DNA synthesis. Once inside the cell, it is phosphorylated to its active triphosphate form, which is then incorporated into the DNA strand during replication. This incorporation leads to chain termination and the inhibition of DNA synthesis, ultimately causing cell death. The molecular targets involved include DNA polymerase and ribonucleotide reductase .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Gemcitabine: The parent compound, widely used in chemotherapy.
Cytarabine: Another nucleoside analog used in cancer treatment.
Fludarabine: A nucleoside analog used in the treatment of hematological malignancies.
Uniqueness
N-Carboxybenzyl Gemcitabine is unique due to its modified structure, which may offer different pharmacokinetic properties and therapeutic potentials compared to its parent compound, gemcitabine. This modification can potentially enhance its efficacy and reduce its toxicity, making it a promising candidate for further research and development .
Eigenschaften
Molekularformel |
C17H17F2N3O6 |
|---|---|
Molekulargewicht |
397.3 g/mol |
IUPAC-Name |
benzyl N-[1-[3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]carbamate |
InChI |
InChI=1S/C17H17F2N3O6/c18-17(19)13(24)11(8-23)28-14(17)22-7-6-12(20-15(22)25)21-16(26)27-9-10-4-2-1-3-5-10/h1-7,11,13-14,23-24H,8-9H2,(H,20,21,25,26) |
InChI-Schlüssel |
KFZMOOGZFANFGH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)NC2=NC(=O)N(C=C2)C3C(C(C(O3)CO)O)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-N-[(2R,3S,5R)-5-amino-3-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanamide](/img/structure/B13404462.png)






![[(3S,4S,6S)-3-hexan-3-yl-2-oxo-6-undecyloxan-4-yl] (2S)-2-formamido-4-methylpentanoate](/img/structure/B13404498.png)




![N-[2-Fluoro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B13404528.png)
![(5R,6S)-3-(2-aminoethylsulfanyl)-6-[(1R)-1-hydroxyethyl]-4-[(4-nitrophenyl)methyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate;hydrochloride](/img/structure/B13404536.png)
